molecular formula C19H17N3O3 B2443597 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzamide CAS No. 862831-91-2

4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzamide

Cat. No.: B2443597
CAS No.: 862831-91-2
M. Wt: 335.363
InChI Key: OKRQWEQRCCAOEK-UHFFFAOYSA-N
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Description

4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzamide is a complex organic compound that features an indole moiety, a benzamide group, and an oxoacetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 1,2-dimethylindole with an appropriate acylating agent to form the oxoacetamido intermediate. This intermediate is then coupled with a benzamide derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
  • 2-(4-benzoylphenoxy)-1-(1-methyl-1H-indol-3-yl)methyl-1H-benzoimidazol-1-ylethanone

Uniqueness

4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzamide is unique due to its specific structural features, such as the combination of an indole moiety with an oxoacetamido linkage and a benzamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-11-16(14-5-3-4-6-15(14)22(11)2)17(23)19(25)21-13-9-7-12(8-10-13)18(20)24/h3-10H,1-2H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRQWEQRCCAOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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